molecular formula C8H2F6O2 B13434797 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid

Cat. No.: B13434797
M. Wt: 244.09 g/mol
InChI Key: QWOCVHZTKMSWRC-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H2F6O2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms and a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using reagents like fluorine gas or other fluorinating agents under controlled conditions . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors like benzoic acid.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid involves its interaction with molecular targets through its electron-withdrawing fluorine atoms and trifluoromethyl group. These interactions can influence the compound’s reactivity and binding affinity with various molecules, affecting pathways involved in chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group on the benzene ring. This unique arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds .

Properties

Molecular Formula

C8H2F6O2

Molecular Weight

244.09 g/mol

IUPAC Name

2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H2F6O2/c9-3-1-2(8(12,13)14)5(10)6(11)4(3)7(15)16/h1H,(H,15,16)

InChI Key

QWOCVHZTKMSWRC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)C(=O)O)F)F)C(F)(F)F

Origin of Product

United States

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